6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a synthetic organic compound with the molecular formula and a molecular weight of approximately 363.636 g/mol. This compound features a cinnoline core, which is a bicyclic structure composed of two fused nitrogen-containing rings. The presence of bromine and chlorine substituents at the 6 and 7 positions, respectively, along with a 3-(3,5-dimethylphenyl) group at the 3 position, contributes to its unique chemical properties and potential biological activities. The compound is typically supplied in a solid form and is characterized by its specific melting point and boiling point, which are critical for handling and application in laboratory settings .
These reactions make it a versatile compound in organic synthesis and medicinal chemistry.
Research indicates that compounds similar to 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol exhibit various biological activities, including:
The specific biological effects of this compound require more extensive research to confirm its efficacy and safety profiles.
The synthesis of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol has potential applications in several fields:
Interaction studies involving 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol focus on its binding affinity with various biological targets:
These studies are crucial for determining the pharmacological profile and therapeutic potential of the compound.
Several compounds share structural similarities with 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
6-Bromo-cinnolin | C9H6BrN2 | Lacks additional aromatic substituents |
7-Chloro-cinnolin | C9H6ClN2 | Similar core but different halogenation pattern |
4-Hydroxycinnoline | C9H8N2O | Contains hydroxyl group instead of halogens |
The uniqueness of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol lies in its combination of halogenated substituents and a bulky dimethylphenyl group, which may enhance its biological activity compared to simpler derivatives. Its specific structure allows for targeted interactions with biological systems that could be exploited in drug design.
6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol is a halogenated cinnoline derivative with the systematic IUPAC name 6-bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one. Its molecular formula, $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$, reflects the incorporation of bromine, chlorine, and a dimethyl-substituted phenyl group onto the cinnoline scaffold. The compound’s CAS registry number, 6273-44-5, provides a unique identifier for regulatory and commercial purposes.
Synonyms for this compound include:
The structural relationship to cinnoline ($$ \text{C}8\text{H}6\text{N}_2 $$), a bicyclic aromatic system with two nitrogen atoms, underscores its classification within the naphthyridine family. Substitutions at positions 3, 6, and 7 introduce steric and electronic modifications that influence reactivity and biological activity.
Table 1: Key Identifiers of 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol
Property | Value |
---|---|
CAS Number | 6273-44-5 |
Molecular Formula | $$ \text{C}{16}\text{H}{12}\text{BrClN}_2\text{O} $$ |
Molar Mass | 396.64 g/mol |
IUPAC Name | 6-Bromo-7-chloro-3-(3,5-dimethylphenyl)-1,4-dihydrocinnolin-4-one |
Cinnoline derivatives have been studied since the late 19th century, with early work focusing on their synthesis via the Richter cinnoline synthesis, which involved cyclization of alkynes. The discovery of 4-hydroxycinnoline-3-carboxylic acid as a precursor marked a pivotal advancement, enabling the development of diverse derivatives through decarboxylation and functional group interconversion.
The pharmacological potential of cinnolines gained traction in the mid-20th century, with studies revealing antifungal, antimalarial, and anticancer properties. For example, the introduction of electron-withdrawing groups (e.g., bromo, chloro) at specific positions enhanced bioactivity by modulating electronic interactions with biological targets. The compound 6-bromo-7-chloro-3-(3,5-dimethylphenyl)cinnolin-4-ol emerged as part of efforts to optimize these properties through strategic substitution.
The synthesis of cinnoline scaffolds has historically relied upon well-established diazotization-cyclization methodologies that provide reliable access to the core heterocyclic framework [1] [2] [3]. The Borsche-Herbert reaction represents one of the most extensively utilized traditional approaches for cinnoline construction, involving the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt [2] [3]. This method demonstrates remarkable versatility in producing 4-hydroxycinnoline derivatives with yields typically ranging from 70-90% under optimized conditions [2] [3].
The classical Richter cyclization method provides an alternative pathway through the diazotization of ortho-amino-phenylpropionic acid, followed by cyclization at elevated temperatures around 70°C [1] [3]. This approach, while historically significant as the first reported cinnoline synthesis, offers variable yields depending on the specific substitution pattern of the starting material [3]. The reaction mechanism involves initial formation of the diazonium intermediate, followed by intramolecular cyclization to establish the pyridazine ring fusion [1] [2].
The Neber-Bossel method specifically targets 3-hydroxycinnoline derivatives through a multi-step sequence involving diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt with stannous chloride, and subsequent cyclization under acidic conditions [1] [2]. Substituents on the aromatic ring significantly influence cyclization efficiency, with unsubstituted and 4-chloro-substituted systems providing yields of 60% and 70%, respectively [1] [2].
Method | Starting Material | Reaction Conditions | Typical Yield (%) | Product Type |
---|---|---|---|---|
Diazotization-Cyclization (Borsche-Herbert) | ortho-aminoacetophenones | Sodium nitrite/hydrochloric acid, 0°C then cyclization | 70-90 | 4-hydroxycinnolines |
Diazotization-Cyclization (Richter) | ortho-amino-phenylpropionic acid | Sodium nitrite/water, 70°C | Variable | Basic cinnoline scaffold |
Diazotization-Cyclization (Neber-Bossel) | (2-aminophenyl)hydroxyacetates | Sodium nitrite/hydrochloric acid, 0°C; tin(II) chloride/hydrochloric acid; then hydrochloric acid reflux | 60-70 | 3-hydroxycinnolines |
Diazotization-Cyclization (Widman-Stoermer) | arenediazonium salts | Sodium nitrite in hydrochloric acid/sulfuric acid/formic acid | 70-90 | Various cinnoline derivatives |
The Widman-Stoermer cyclization provides broader synthetic flexibility through the use of preformed arenediazonium salts in various acidic media including hydrochloric, sulfuric, or formic acids [2] [3]. This approach demonstrates exceptional generality in producing diverse cinnoline derivatives with consistent yields of 70-90% across different substitution patterns [2] [3].
Modern transition metal catalysis has revolutionized cinnoline synthesis by enabling mild reaction conditions and expanded substrate scope compared to traditional diazotization methods [4] [5] [6]. Rhodium(III)-catalyzed cascade annulation reactions utilizing terminal alkynes as coupling partners provide efficient access to cinnoline frameworks through carbon-hydrogen bond activation processes [4] [7]. These reactions typically employ cationic rhodium(III) complexes with silver hexafluoroantimonate as the activating agent in 1,2-dichloroethane at 100°C, delivering products in yields ranging from 67-93% [8].
Iridium(III)-catalyzed methodologies offer exceptionally mild conditions for cinnoline construction through direct carbon-hydrogen amination reactions with organic azides [7] [9]. The use of pentamethylcyclopentadienyl iridium(III) catalysts enables efficient cyclization at moderate temperatures while generating molecular nitrogen as the sole byproduct [7]. These protocols demonstrate broad functional group tolerance and provide yields comparable to rhodium-catalyzed systems [7] [9].
Palladium-catalyzed cross-coupling reactions represent another important class of transition metal-mediated cinnoline syntheses, particularly for the incorporation of aryl and vinyl substituents [10] [6] [11]. Recent developments include practical synthetic routes utilizing Sonogashira reactions followed by nucleophilic aromatic substitution with hydrazine derivatives, providing direct access to dihydrocinnolines through in situ 6-endo-dig cyclization [11]. This three-step methodology offers significant safety advantages over traditional diazo-based approaches while maintaining comparable efficiency [11].
Catalyst System | Coupling Partner | Reaction Conditions | Typical Yield (%) | Advantage |
---|---|---|---|---|
Rhodium(III)/pentamethylcyclopentadienyl | Terminal alkynes | Silver hexafluoroantimonate, 1,2-dichloroethane, 100°C | 67-93 | Mild conditions, high yields |
Iridium(III)/pentamethylcyclopentadienyl | Diazo compounds | Silver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C | 60-93 | Exceptionally mild conditions |
Palladium(II)/triphenylphosphine | Aryl halides | Base, toluene/dimethylformamide, room temperature-100°C | 65-85 | Broad substrate scope |
Copper(I)/base | N-phenylhydrazones | Aerobic conditions, base | 57-90 | Metal-free alternative available |
Ruthenium(II)/para-cymene | Cyclic amides | Silver bis(trifluoromethanesulfonyl)imide, tert-butanol, 100°C | 60-93 | Good functional group tolerance |
Copper-catalyzed aerobic cyclization reactions provide environmentally benign alternatives for cinnoline synthesis from N-phenylhydrazones through carbon(sp3)-hydrogen bond functionalization [5] [6]. These transformations proceed under mild aerobic conditions and represent the first examples of copper-catalyzed coupling reactions involving hydrazones [6]. The methodology offers atom-efficient access to biologically active cinnoline derivatives while avoiding the use of stoichiometric oxidants [5] [6].
Sonogashira cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds in cinnoline synthesis, particularly for introducing alkyne functionalities that can undergo subsequent cyclization [10] [12] [13]. The reaction employs palladium catalysts in combination with copper co-catalysts to facilitate coupling between terminal alkynes and aryl or vinyl halides under mild conditions [10] [13]. This methodology proves especially valuable for bromo-chloro cinnoline derivatives where the halogen substituents can serve as reactive handles for further functionalization [12] .
Traditional Sonogashira protocols utilize bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide as the catalyst system, employing triethylamine as both base and solvent [12] [13]. However, recent developments have focused on copper-free variants that avoid potential oxidative dimerization side reactions while maintaining high efficiency [13]. These copper-free systems typically employ tetrakis(triphenylphosphine)palladium(0) or related palladium(0) species with mild bases such as potassium carbonate in polar aprotic solvents [13].
For bromo-cinnoline substrates, Sonogashira coupling reactions typically proceed at temperatures between 80-100°C in toluene or dimethylformamide, providing yields of 70-85% [12]. Chloro-cinnoline derivatives generally require more forcing conditions due to the lower reactivity of carbon-chlorine bonds, necessitating temperatures of 100-120°C and copper-free catalyst systems to achieve yields of 60-75% [12] [13].
Substrate Type | Catalyst System | Base/Solvent | Temperature (°C) | Typical Yield (%) |
---|---|---|---|---|
Aryl halides | Bis(triphenylphosphine)palladium(II) dichloride/copper(I) iodide | Triethylamine/toluene | room temperature-80 | 65-90 |
Vinyl halides | Tetrakis(triphenylphosphine)palladium(0)/copper(I) iodide | Triethylamine/dimethylformamide | 60-100 | 70-85 |
Aryl triflates | Palladium(II) acetate/triphenylphosphine/copper(I) iodide | Potassium carbonate/dimethylformamide | 80-120 | 60-80 |
Bromo-cinnoline derivatives | Bis(triphenylphosphine)palladium(II) dichloride | Triethylamine/toluene | 80-100 | 70-85 |
Chloro-cinnoline derivatives | Palladium-based/copper-free | Potassium carbonate/dioxane | 100-120 | 60-75 |
The strategic use of Sonogashira coupling in cinnoline synthesis extends beyond simple alkyne introduction to encompass cascade reactions where the initially formed alkyne products undergo subsequent cyclization [11]. Recent reports describe efficient synthetic routes where aryl halides undergo Sonogashira coupling followed by nucleophilic aromatic substitution to generate dihydrocinnolines directly through 6-endo-dig cyclization [11]. This approach represents a significant advancement in cinnoline synthesis by avoiding hazardous diazonium intermediates while providing access to diverse substitution patterns [11].
Nucleophilic aromatic substitution reactions provide versatile methods for introducing various functional groups into cinnoline scaffolds, particularly when electron-withdrawing substituents such as halogens are present to activate the aromatic system [15] [16]. The mechanism involves nucleophilic attack on the electron-deficient aromatic ring, formation of a negatively charged Meisenheimer intermediate, and subsequent elimination of the leaving group [15]. The reaction rate is significantly enhanced by electron-withdrawing groups in ortho and para positions relative to the leaving group [15] [16].
Hydrazine derivatives serve as particularly effective nucleophiles in nucleophilic aromatic substitution reactions with polyfluoroarenes and halogenated cinnoline substrates [16] [11]. These reactions typically proceed under basic conditions using potassium carbonate in dimethyl sulfoxide at temperatures between 80-120°C, with para-position substitution strongly favored due to optimal stabilization of the anionic intermediate [16]. Yields for hydrazine-based nucleophilic aromatic substitution reactions generally range from 70-85% when employing polyfluoroarene substrates [16].
Primary and secondary amine nucleophiles demonstrate excellent reactivity toward chloro-cinnoline derivatives under appropriate conditions [15] [16]. Primary amines typically require sodium tert-butoxide in dimethylformamide at 100°C to achieve effective substitution, providing yields of 60-80% depending on the specific substitution pattern [16]. Secondary amines generally exhibit enhanced nucleophilicity and can be employed with cesium carbonate in dioxane at 120°C, delivering products in yields of 65-85% [16].
Nucleophile | Substrate | Base/Conditions | Selectivity | Typical Yield (%) |
---|---|---|---|---|
Hydrazine derivatives | Polyfluoroarenes | Potassium carbonate/dimethyl sulfoxide, 80-120°C | para-position preferred | 70-85 |
Primary amines | Chloro-cinnoline derivatives | Sodium tert-butoxide/dimethylformamide, 100°C | Position-dependent | 60-80 |
Secondary amines | Bromo-cinnoline derivatives | Cesium carbonate/dioxane, 120°C | Ortho/para activation | 65-85 |
Phenothiazine | Polyfluoroarenes | Mild base/polar solvent | para-selective | 75-90 |
Alkoxides | Activated aryl halides | Sodium hydride/dimethylformamide, room temperature-80°C | ortho/para-activation | 70-90 |
Phenothiazine derivatives represent specialized nucleophiles that demonstrate exceptional selectivity in nucleophilic aromatic substitution reactions with polyfluoroarenes [16]. These reactions proceed under relatively mild conditions using weak bases in polar solvents, providing para-selective substitution products in yields of 75-90% [16]. The high selectivity arises from the unique electronic properties of the phenothiazine nitrogen, which favors attack at the most electron-deficient position [16].
The selective incorporation of bromine and chlorine substituents into cinnoline scaffolds represents a crucial aspect of synthetic methodology development, requiring careful control of reaction conditions to achieve desired regioselectivity [20] [21] [22]. Electrophilic halogenation represents the most direct approach, utilizing molecular halogens in the presence of Lewis acid promoters such as sulfuric acid [20] [22]. These conditions typically favor substitution at the 1- and 4-positions of the cinnoline ring system, although regioselectivity can be influenced by existing substituents [20].
Bromination protocols employing molecular bromine in sulfuric acid provide reliable access to brominated cinnoline derivatives under controlled temperature conditions [20] [22]. The reaction typically proceeds at moderate temperatures with careful temperature control to minimize over-bromination and side product formation [20]. Typical yields for electrophilic bromination range from 60-85%, depending on the specific substrate and reaction conditions employed [20] [22].
N-Bromosuccinimide represents an alternative brominating agent that offers enhanced selectivity and milder reaction conditions compared to molecular bromine [22]. This reagent proves particularly effective in organic solvents under room temperature or mild heating conditions, providing yields of 70-90% for appropriately activated substrates [22]. The selectivity of N-bromosuccinimide-mediated bromination depends on the specific substrate structure and can be optimized through solvent selection and reaction temperature [22].
Halogenation Method | Reagent | Reaction Conditions | Selectivity | Typical Yield (%) |
---|---|---|---|---|
Electrophilic Bromination | Bromine/sulfuric acid | Sulfuric acid, controlled temperature | 1- and 4-positions preferred | 60-85 |
Electrophilic Chlorination | Chlorine/sulfuric acid | Sulfuric acid, controlled temperature | 1- and 4-positions preferred | 60-85 |
N-Bromosuccinimide | N-Bromosuccinimide/solvent | Organic solvent, room temperature or mild heating | Position-dependent on substrate | 70-90 |
Bromine/Sulfuric Acid | Bromine/sulfuric acid | Concentrated sulfuric acid | Mixed regioisomers | 70-85 |
Chlorine/Sulfuric Acid | Chlorine/sulfuric acid | Concentrated sulfuric acid | Mixed regioisomers | 70-85 |
Hydrogen chloride/chloroform | Hydrogen chloride gas/chloroform | Chloroform, room temperature, blue precipitate formation | C-10 position preferred (>70% yield) | >70 |
Chlorination methodologies parallel bromination approaches but generally require more forcing conditions due to the lower electrophilicity of chlorine compared to bromine [22] [23]. Molecular chlorine in sulfuric acid provides the most direct chlorination method, although reaction selectivity can be challenging to control [22]. Alternative chlorinating agents such as thionyl chloride and sulfuryl chloride offer enhanced selectivity for specific substitution patterns, particularly for carbonyl-containing substrates and benzylic positions [22].